molecular formula C15H29ClO B104569 Pentadecanoyl chloride CAS No. 17746-08-6

Pentadecanoyl chloride

Cat. No.: B104569
CAS No.: 17746-08-6
M. Wt: 260.84 g/mol
InChI Key: PQZWQGNQOVDTRF-UHFFFAOYSA-N
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Description

Pentadecanoyl chloride (C₁₅H₂₉ClO, CAS 17746-08-6) is a saturated fatty acid chloride derived from pentadecanoic acid (C15:0). It is widely utilized in organic synthesis, particularly in the preparation of lipid conjugates for biochemical research. For example, it reacts with dihydroxyselenophene (DHS) to form antioxidant compounds mimicking glutathione peroxidase activity . The compound is commercially available in high purity (>99%) from suppliers like Larodan AB and Shanghai Zhenzhun Bio, with applications in lipidomics, metabolomics, and gas chromatography .

Key properties include:

  • Molecular weight: 260.84 g/mol
  • Boiling point: 310.4°C at 760 mmHg
  • Density: 0.916 g/cm³
  • Hazards: Corrosive (GHS05), requiring precautions such as gloves and eye protection during handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentadecanoyl chloride can be synthesized through the reaction of pentadecanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction typically proceeds as follows: [ \text{C₁₅H₃₁COOH} + \text{SOCl₂} \rightarrow \text{C₁₅H₂₉ClO} + \text{SO₂} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where pentadecanoic acid is treated with thionyl chloride under controlled temperature and pressure conditions. The reaction is usually carried out in the presence of a catalyst to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: Pentadecanoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively.

    Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the pentadecanoyl group into aromatic compounds.

Common Reagents and Conditions:

    Alcohols: Reacts with alcohols in the presence of a base (e.g., pyridine) to form esters.

    Amines: Reacts with amines to form amides.

    Water: Hydrolyzes in the presence of water to form pentadecanoic acid.

Major Products:

    Esters: Formed from the reaction with alcohols.

    Amides: Formed from the reaction with amines.

    Carboxylic Acids: Formed from hydrolysis.

Scientific Research Applications

Organic Synthesis

Pentadecanoyl chloride serves as a versatile reagent in organic chemistry for synthesizing various derivatives, including amides, esters, and thioesters. Its ability to undergo substitution reactions allows for the introduction of different functional groups into organic molecules.

Key Reactions:

  • Substitution Reactions: Reacts with nucleophiles such as amines and alcohols.
  • Hydrolysis: Converts to pentadecanoic acid when exposed to water.

Biological Research

In biological contexts, this compound is utilized for modifying biomolecules. It has been shown to play a role in activating immune responses through Toll-like receptor (TLR) pathways. For instance, a study demonstrated that triacylated lipopeptides containing pentadecanoyl groups activate TLR2-dependent cell signaling, which is crucial for immune system functioning .

Case Study:

  • Activation of Host Cells: Research indicated that pentadecanoyl-containing compounds significantly enhanced interleukin-6 production in macrophages, highlighting their potential in immunological studies .

Medicinal Chemistry

This compound is being investigated for its potential therapeutic applications, particularly regarding its interaction with cannabinoid receptors and serotonin receptors. It acts as an agonist at CB1 and CB2 cannabinoid receptors and shows promise in modulating various physiological processes.

Pharmacological Insights:

  • Cannabinoid Activity: Exhibits significant agonistic effects on cannabinoid receptors with EC50 values of approximately 3.7 µM for CB1 and 3.2 µM for CB2 .
  • Serotonin Receptor Interaction: Acts on serotonin receptor subtypes 5-HT1A and 5-HT1B .

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its reactivity allows for the development of new compounds with specific properties tailored for industrial needs.

Mechanism of Action

The mechanism of action of pentadecanoyl chloride involves the formation of a highly reactive acyl chloride intermediate, which can readily react with nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the formation of esters, the acyl chloride reacts with the hydroxyl group of an alcohol, resulting in the formation of an ester bond.

Comparison with Similar Compounds

Structural and Chemical Properties

Pentadecanoyl chloride belongs to the acyl chloride family, characterized by a carbonyl group bonded to chlorine. Below is a comparison with adjacent chain-length analogs:

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Boiling Point (°C) Purity
Tetradecanoyl Chloride C₁₄H₂₇ClO 112-64-1* 246.82 ~290–300† >99%
This compound C₁₅H₂₉ClO 17746-08-6 260.84 310.4 >99%
Hexadecanoyl Chloride C₁₆H₃₁ClO 112-67-4* 274.87 ~320–330† >99%
Heptadecanoyl Chloride C₁₇H₃₃ClO 40480-10-2 288.90 ~340–350† >99%

Key Observations :

  • Molecular Weight : Increases linearly with carbon chain length.
  • Boiling Point: Rises with chain length due to stronger van der Waals forces. This compound’s boiling point (310.4°C) positions it between C14 and C16 analogs .
  • Reactivity : All acyl chlorides undergo nucleophilic acyl substitution (e.g., with amines or alcohols), but longer chains may exhibit reduced solubility in polar solvents .

Biological Activity

Pentadecanoyl chloride, also known as pentadecanoic acid chloride (CAS 17746-08-6), is a fatty acid chloride with notable biological activities. This compound is primarily utilized in biochemical research and has implications in various fields, including immunology and pharmacology. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₂₉ClO
  • Molecular Weight : 260.84 g/mol
  • Purity : >99%
  • Physical State : Liquid at room temperature

This compound exhibits various biological activities through its interactions with cell signaling pathways and receptors:

  • Cannabinoid Receptor Agonism :
    • This compound acts as an agonist for cannabinoid receptors CB1 and CB2, with effective concentrations (EC50) of 3.7 µM and 3.2 µM, respectively. This suggests potential applications in modulating cannabinoid signaling pathways .
  • Serotonin Receptor Agonism :
    • It also shows agonistic activity at serotonin receptor subtypes 5-HT1A and 5-HT1B (EC50s = 9.6 and 9.3 µM). This interaction may be relevant for therapeutic strategies targeting mood disorders .
  • Histamine Receptor Antagonism :
    • This compound functions as an antagonist at histamine H1 and H2 receptors (EC50s = 10.9 µM and 6.1 µM), indicating its potential role in managing allergic responses or gastric acid secretion .
  • Inhibition of T Cell Proliferation :
    • In vitro studies have demonstrated that this compound inhibits T cell proliferation in primary human cell systems, which could have implications for autoimmune diseases or cancer therapies .
  • Reduction of Chemokine Levels :
    • It has been shown to reduce levels of chemokine (C-C motif) ligand 2 (CCL2) in macrophage systems, suggesting a role in modulating inflammatory responses .

Table 1: Summary of Biological Activities

ActivityMechanismEC50 (µM)
CB1 Receptor AgonismcAMP modulation3.7
CB2 Receptor AgonismcAMP modulation3.2
5-HT1A Receptor AgonismSerotonin signaling9.6
5-HT1B Receptor AgonismSerotonin signaling9.3
H1 Receptor AntagonismHistamine signaling10.9
H2 Receptor AntagonismHistamine signaling6.1
T Cell Proliferation InhibitionImmune modulationN/A
CCL2 Level ReductionInflammatory response modulationN/A

Case Study: Activation of TLR2 by Pentadecanoyl Derivatives

A study investigated the structure-activity relationship of pentadecanoyl derivatives in activating Toll-like receptor (TLR) pathways. It was found that certain derivatives exhibited significant TLR2-dependent activation, leading to the production of pro-inflammatory cytokines like IL-6 in macrophages . This highlights the potential for pentadecanoyl compounds in therapeutic applications targeting immune responses.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling pentadecanoyl chloride in laboratory settings?

  • Methodological Answer : this compound, as an acyl chloride, is highly reactive and moisture-sensitive. Standard safety measures include:

  • Using anhydrous solvents (e.g., dichloromethane, tetrahydrofuran) under inert atmospheres (N₂ or Ar) to prevent hydrolysis .
  • Wearing PPE (gloves, goggles, lab coat) and working in a fume hood to avoid inhalation or skin contact. Immediate flushing with water for 15+ minutes is required for accidental exposure, followed by medical consultation .
  • Storing the compound at low temperatures (-20°C) in airtight, moisture-free containers to maintain stability .

Q. How can this compound be effectively dissolved for experimental use?

  • Methodological Answer : Optimal solubility is achieved in inert organic solvents. For example:

  • Dissolve in ethanol, DMSO, or DMF at concentrations of 3–12 mg/mL, with sonication if necessary .
  • Prepare stock solutions under inert gas (N₂/Ar) to minimize hydrolysis. Avoid aqueous buffers unless diluted immediately (e.g., 1:2 ethanol:PBS for short-term use) .

Q. What are the key analytical techniques for characterizing this compound?

  • Methodological Answer : Standard characterization methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm structure and assess purity .
  • FT-IR to identify carbonyl (C=O) and chloride functional groups.
  • HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to quantify purity (≥99% as per commercial standards) .

Advanced Research Questions

Q. How can researchers mitigate hydrolysis of this compound in prolonged reaction systems?

  • Methodological Answer : Hydrolysis can be minimized by:

  • Using molecular sieves or desiccants (e.g., MgSO₄) in reaction mixtures to absorb moisture .
  • Employing Schlenk-line techniques for rigorous anhydrous conditions .
  • Optimizing reaction temperatures (e.g., 0–4°C for slow reactions) to reduce reactivity with ambient humidity .

Q. What strategies validate the purity of this compound in synthetic applications?

  • Methodological Answer : Advanced validation methods include:

  • Gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities (e.g., residual fatty acids or chlorinated byproducts) .
  • Karl Fischer titration to quantify water content (critical for acyl chloride stability) .
  • Elemental analysis to verify C/H/O/Cl ratios against theoretical values .

Q. How does the reactivity of this compound compare to shorter-chain acyl chlorides in nucleophilic substitutions?

  • Methodological Answer : The long alkyl chain (C15) influences reactivity:

  • Steric hindrance reduces reaction rates compared to shorter-chain analogs (e.g., acetyl chloride), requiring longer reaction times or higher temperatures .
  • Solubility differences necessitate polar aprotic solvents (e.g., DMF) for homogeneous mixing with nucleophiles like amines or alcohols .
  • Byproduct analysis (e.g., HCl evolution via pH monitoring) can quantify reaction progress .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported stability profiles of this compound?

  • Methodological Answer : Contradictions may arise from varying experimental conditions. Resolve by:

  • Replicating protocols under controlled humidity/temperature .
  • Cross-validating stability via accelerated aging studies (e.g., 40°C/75% RH for 1 week) with HPLC monitoring .
  • Comparing degradation products (e.g., pentadecanoic acid via LC-MS) across studies to identify environmental or procedural variables .

Properties

IUPAC Name

pentadecanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZWQGNQOVDTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294614
Record name Pentadecanoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17746-08-6
Record name Pentadecanoyl chloride
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentadecanoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentadecanoyl chloride
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Synthesis routes and methods I

Procedure details

Pentadecanoic acid (24.2g) was treated with thionyl chloride (13.1g) at 80°-90° C. Pentadecanoyl chloride, thus obtained, was added slowly under ice cooling into the mixture of β-phenoxyethylalcohol (13.8g), pyridine (10.3g) and benzene (100ml) with stirring. After having been stirred, the reaction mixture was treated with an ordinary method (washed with dilute hydrochloric acid, the benzene layer was dried over Glauber's salt, and then benzene was removed under reduced pressure, giving a crude product). Solid (33g) was obtained. The solid was recrystalized from n-hexane, from which it formed colourless crystals (26g), m.p. 45.0°-47.0° C., of β-phenoxyethyl pentadecanoate.
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In a one L (liter) two-necked flask were placed 160.0 g (0.66 mol) of pentadecanoic acid and 200 milliliter (mL) of cyclohexane, and the flask was equipped with a 100 mL dropping funnel containing 83.3 g (0.7 mol) of thionyl chloride and a reflux tube. Then, the pentadecanoic acid was completely dissolved under heating and stirring of the flask in an oil bath at 80° C. Thereafter the thionyl chloride was added dropwise over a period of 2 hours, and further the oil bath was maintained at 80° C. for one hour. From the resultant reaction mixture were removed the cyclohexane and the thionyl chloride under reduced pressure by means of an aspirator. The resultant crude reaction product was subjected to vacuum distillation. Thus 110.0 g (0.42 mol) of pentadecanoyl chloride was obtained in a yield of 63.9% based on the fed pentadecanoic acid.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
83.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Feasible Synthetic Routes

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